![molecular formula C18H18O6 B303298 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid](/img/structure/B303298.png)
8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid, also known as EENA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EENA belongs to the family of naphthoic acids and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid exerts its therapeutic effects by inhibiting the activity of COX-2 and 5-LOX enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively. These inflammatory mediators play a crucial role in the development of various diseases such as cancer and inflammation. By inhibiting the activity of these enzymes, 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid reduces the production of these inflammatory mediators, thereby reducing inflammation and preventing the progression of diseases.
Biochemical and Physiological Effects:
8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid has also been shown to protect neurons from oxidative stress and prevent the development of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid has several advantages as a research tool, including its ability to inhibit the activity of specific enzymes and its potential therapeutic applications. However, one of the limitations of 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of 8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid and its potential side effects.
Synthesemethoden
8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid can be synthesized using a multi-step process that involves the reaction of 1-naphthoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride and sodium ethoxide. The final product is obtained by hydrolyzing the ethyl ester group using sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.
Eigenschaften
Produktname |
8-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]-1-naphthoic acid |
---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
8-(1,3-diethoxy-1,3-dioxopropan-2-yl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H18O6/c1-3-23-17(21)15(18(22)24-4-2)12-9-5-7-11-8-6-10-13(14(11)12)16(19)20/h5-10,15H,3-4H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
UPISGQPGPOZGIG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1=CC=CC2=C1C(=CC=C2)C(=O)O)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC2=C1C(=CC=C2)C(=O)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.